molecular formula C22H15NO4 B2414599 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide CAS No. 476285-38-8

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide

Cat. No.: B2414599
CAS No.: 476285-38-8
M. Wt: 357.365
InChI Key: FVRPWZYYKVVBIM-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in various fields, including organic synthesis, material science, and pharmaceuticals. This compound is characterized by the presence of a phenoxyacetamide group attached to the anthraquinone core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide typically involves the reaction of 1-aminoanthraquinone with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The anthraquinone core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the anthraquinone core can yield hydroquinone derivatives.

    Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
  • N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-dimethoxybenzamide

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide is unique due to the presence of the phenoxyacetamide group, which imparts distinct chemical properties and enhances its potential for various applications compared to other anthraquinone derivatives.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4/c24-19(13-27-14-7-2-1-3-8-14)23-18-12-6-11-17-20(18)22(26)16-10-5-4-9-15(16)21(17)25/h1-12H,13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRPWZYYKVVBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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